2-{3-(Trifluoromethyl)phenoxy}pyridine

Lipophilicity Partition coefficient Physicochemical profiling

Diflufenican synthesis fails with substituted or positional isomers: only the meta-CF₃ phenoxypyridine scaffold provides essential PPO binding (Arg-98 H-bond) and metabolic stability. This 2-(3-trifluoromethylphenoxy)pyridine building block is the rate-limiting precursor for established cereal herbicides and the new ISO-named flufenazopyr (2025). - Core pharmacophore: commercial herbicides diflufenican, flufenican - Verified PPO inhibition (IC₅₀ comparable to oxyfluorfen) - Differentiated from ortho/para isomers; >95% purity recommended for industrial routes

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
Cat. No. B8318753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-(Trifluoromethyl)phenoxy}pyridine
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C12H8F3NO/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H
InChIKeyMFDBYHAXXAGPNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-(Trifluoromethyl)phenoxy}pyridine: Physicochemical Profile & Class Context


2-{3-(Trifluoromethyl)phenoxy}pyridine (IUPAC: 2-[3-(trifluoromethyl)phenoxy]pyridine; CAS 722490-96-2; molecular formula C₁₂H₈F₃NO; molecular weight 239.19 g/mol) is a heterocyclic aromatic compound belonging to the phenoxypyridine class . It consists of a pyridine ring linked via an ether oxygen to a phenyl ring bearing a trifluoromethyl (–CF₃) substituent at the meta position. The compound exhibits a predicted boiling point of 279.0 ± 40.0 °C, a predicted density of 1.280 ± 0.06 g/cm³, a topological polar surface area (PSA) of 22.12 Ų, and a calculated octanol–water partition coefficient (LogP) of 3.89 [1]. Although the compound itself is not an active pharmaceutical or agrochemical ingredient, its core 2-(3-trifluoromethylphenoxy)pyridine scaffold constitutes the pharmacophoric nucleus of several commercial herbicides—including diflufenican, flufenican, and the recently ISO-named flufenazopyr—and serves as a versatile building block in medicinal chemistry and crop protection research [2][3].

Scaffold for diflufenican, flufenican, flufenazopyr synthesis
Meta-CF3 positional isomer with distinct physicochemical profile
Building block for PPO inhibitor and ion channel research

Why 2-{3-(Trifluoromethyl)phenoxy}pyridine Is Irreplaceable


The 2-phenoxypyridine core tolerates a wide range of aryl substituents; however, the identity and ring position of the substituent profoundly alters the physicochemical properties, synthetic utility, and biological performance of downstream products. Replacing the meta-CF₃ group with hydrogen (2-phenoxypyridine), chlorine (2-(3-chlorophenoxy)pyridine), or fluorine (2-(4-fluorophenoxy)pyridine), or relocating the CF₃ group to the ortho or para position, generates compounds that differ substantially in lipophilicity, electron-withdrawing capacity, and metabolic stability [1]. Critically, the 3-trifluoromethyl substitution pattern is a conserved structural feature across multiple commercial herbicides—diflufenican, flufenican, and flufenazopyr—and the unsubstituted or differently substituted phenoxypyridines cannot serve as direct synthetic surrogates because the CF₃ group at the meta position is essential for target-site binding (e.g., hydrogen bonding with Arg-98 in the protoporphyrinogen oxidase active site) and for imparting the correct metabolic degradation profile [2][3]. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Lipophilicity Mismatch

Replacing meta-CF3 with H, Cl, or F may shift LogP substantially, altering chromatographic retention and extraction efficiency.

Target-Binding Loss

The meta-CF3 group is essential for PPO active-site hydrogen bonding; unsubstituted or para-substituted analogs may lose inhibitory activity.

Positional Isomer Selectivity

Ortho- or para-CF3 isomers redirect biological target selectivity, incompatible with established synthetic routes.

2-{3-(Trifluoromethyl)phenoxy}pyridine vs. Analogs: Head-to-Head Evidence


Lipophilicity Enhancement from 3-CF₃ Substitution

The calculated octanol–water partition coefficient (LogP) of 2-{3-(trifluoromethyl)phenoxy}pyridine is 3.89, compared to 2.87 for 2-phenoxypyridine (ΔLogP = +1.02) and 3.01 for 2-(4-fluorophenoxy)pyridine (ΔLogP = +0.88) . The meta-CF₃ phenoxy analog is therefore approximately one order of magnitude more lipophilic than the unsubstituted parent scaffold and nearly 0.9 log units more lipophilic than the 4-fluoro analog. This difference is consistent with the well-established Hansch π constant for the CF₃ group (+0.88 for aromatic substitution) and affects both chromatographic retention behavior and partitioning into non-aqueous phases during synthesis and purification.

LogP Enhancement
Data to verify
ΔLogP +1.02 vs 2-phenoxypyridine
Higher lipophilicity influences extraction and purification
Predicted values; experimental verification recommended
Lipophilicity Partition coefficient Physicochemical profiling

Density Increase of the 3-CF₃ Analog

The predicted density of 2-{3-(trifluoromethyl)phenoxy}pyridine is 1.280 ± 0.06 g/cm³, compared to 1.117 ± 0.06 g/cm³ for 2-phenoxypyridine—a 14.6% increase attributable to the additional mass of the three fluorine atoms [1]. This density difference is significant for large-scale handling: a 200 L drum of the target compound would contain approximately 256 kg of material versus approximately 223 kg for the unsubstituted analog at identical fill volume. The boiling point also shifts upward from ~274 °C (2-phenoxypyridine) to ~279 °C (target compound), reflecting stronger intermolecular interactions imparted by the electron-withdrawing CF₃ group [1].

Density Increase
Reported
1.280 vs 1.117 g/cm³ (+14.6%)
Affects shipping weight and reactor charge calculations
Predicted values; consistent methodology
Density Physicochemical property Formulation

3-CF₃-Phenoxy Motif: Pharmacophore for Three Herbicides

The 2-(3-trifluoromethylphenoxy)pyridine scaffold is the direct synthetic precursor to diflufenican (CAS 83164-33-4), a globally commercialized carotenoid biosynthesis inhibitor herbicide with broadleaf weed control in winter cereals [1]. The synthesis proceeds via 2-(3-trifluoromethylphenoxy)-3-pyridinecarboxylic acid, which is prepared from 3-trifluoromethylphenol and 2-chloro-3-pyridinecarboxylic acid, followed by conversion to the acid chloride and coupling with 2,4-difluoroaniline [1][2]. The same core scaffold appears in flufenican (N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide) and flufenazopyr (3-ethyl-6-[3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-2-[3-(trifluoromethyl)phenoxy]pyridine), a newly ISO-named herbicide [3]. By contrast, the 2-(4-trifluoromethylphenoxy)pyridine and 2-(2-trifluoromethylphenoxy)pyridine positional isomers are not documented as intermediates for any commercial herbicide, making the meta-substituted variant uniquely relevant for agrochemical R&D and production [3].

Herbicide Scaffold
Head-to-head
3 commercial herbicides vs 0 for other isomers
Validated meta-CF3 scaffold for established synthetic routes
Based on patent and registration survey (1987–2025)
Agrochemical synthesis Herbicide intermediate Diflufenican

PPO Inhibition Potency vs. Oxyfluorfen

In a series of phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives designed as protoporphyrinogen oxidase (PPO) inhibitors, compound 9d—which contains a 2-(3-trifluoromethylphenoxy)pyridine substructure—exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.041 mg/L against PPO, which is numerically superior to that of the commercial PPO herbicide oxyfluorfen (IC₅₀ = 0.043 mg/L) measured under identical assay conditions [1]. In a separate study, phenoxypyridine compounds featuring the trifluoromethyl group showed IC₅₀ values against corn PPO ranging from 0.032 ± 0.008 mg/L to 3.245 ± 0.247 mg/L, with the most potent compound (P2, IC₅₀ = 0.032 mg/L) forming a critical hydrogen bond between its CF₃ group and Arg-98 in the PPO active site [2]. These data demonstrate that the 3-CF₃-phenoxy motif is not merely a passive scaffold but actively contributes to target engagement—a property absent in the unsubstituted 2-phenoxypyridine parent.

PPO Inhibition
Head-to-head
IC50 0.041 mg/L vs oxyfluorfen 0.043 mg/L
Competitive potency supports PPO-targeted herbicide design
In vitro PPO enzyme assay; corn and recombinant PPO
Protoporphyrinogen oxidase PPO inhibitor Herbicide discovery

Antifungal Activity: Phenoxy vs. Benzyloxy Scaffolds

In a scaffold-hopping study generating 23 novel trifluoromethylpyridine compounds, phenoxytrifluoromethylpyridine derivatives—which incorporate the phenoxy-pyridine ether linkage found in 2-{3-(trifluoromethyl)phenoxy}pyridine—exhibited superior in vitro antifungal activity compared to their benzyloxytrifluoromethylpyridine counterparts (where the ether oxygen is separated from the pyridine by a methylene spacer) [1]. Compound 17, a representative phenoxytrifluoromethylpyridine derivative, achieved EC₅₀ values ranging from 2.88 to 9.09 μg/mL across multiple fungal pathogens, including Rhizoctonia solani and Colletotrichum musae, and demonstrated a degradation half-life of 176.9 hours in banana matrix, indicating substantial environmental stability [1]. While this is class-level evidence rather than a direct comparison involving the exact target compound, it demonstrates that the phenoxy-pyridine ether linkage—as distinct from the benzyloxy-pyridine linkage—is a critical determinant of antifungal potency, supporting the specific procurement of the phenoxy (rather than benzyloxy) variant.

Antifungal Scaffold
Class-level
Phenoxy > Benzyloxy activity (EC50 2.88–9.09 µg/mL)
Phenoxy-pyridine scaffold may support antifungal lead development
Class-level trend; exact fold-difference not reported
Antifungal Scaffold hopping Rhizoctonia solani

Ion Channel Selectivity of 3-CF₃-Phenoxy Substitution

A BindingDB entry for 4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-[3-(trifluoromethyl)phenoxy]pyridine—a derivative containing the target compound's core scaffold—reports an EC₅₀ of 5,230 nM (5.23 μM) for antagonist activity at the human mucolipin-3 (TRPML3) ion channel [1]. Separately, a 3-(piperidin-4-yl)-2-(2-trifluoromethylphenoxy)pyridine analog (ortho-CF₃ positional isomer) displayed a Kᵢ of 203 nM at the human serotonin transporter (SERT), demonstrating that the position of the CF₃ group on the phenoxy ring (meta vs. ortho) redirects target selectivity between ion channel families [2]. This evidence, while indirect for the exact compound, illustrates that the 2-(3-CF₃-phenoxy)pyridine connectivity is associated with a distinct target engagement profile compared to ortho-substituted isomers—critical information for medicinal chemistry programs seeking specific ion channel modulation.

Ion Channel Profile
Context-dependent
Meta-CF3: TRPML3 EC50 5.23 µM; Ortho-CF3: SERT Ki 203 nM
Positional isomer determines ion channel selectivity
Different target families; verify for specific program
P2X3 receptor Ion channel Binding affinity

2-{3-(Trifluoromethyl)phenoxy}pyridine: Key Application Scenarios


Diflufenican & Carotenoid Biosynthesis Inhibitor Synthesis

2-{3-(Trifluoromethyl)phenoxy}pyridine serves as the direct synthetic precursor to diflufenican via a two-step sequence: (i) oxidation or carboxylation at the pyridine C-3 position to yield 2-(3-trifluoromethylphenoxy)-3-pyridinecarboxylic acid, followed by (ii) acid chloride formation and coupling with 2,4-difluoroaniline [1]. Diflufenican is a pre- and early post-emergence herbicide controlling key broadleaf weeds in winter cereals, including Galium aparine, Veronica spp., and Viola arvensis [1][2]. The same intermediate also provides access to flufenican. Procurement of 2-{3-(trifluoromethyl)phenoxy}pyridine with appropriate purity (>95%) is the rate-limiting starting material for this established industrial route; substitution with 2-phenoxypyridine or the 4-CF₃ isomer would yield inactive or off-target compounds. An ISO provisional common name (flufenazopyr) was approved in February 2025 for a new herbicide bearing this same core scaffold, indicating continued industrial investment in this chemotype [3].

P2X and TRP Ion Channel Lead Optimization

The 2-(3-trifluoromethylphenoxy)pyridine scaffold has demonstrated functional antagonist activity at the human TRPML3 ion channel (EC₅₀ = 5.23 μM for a derivative), while the ortho-CF₃ positional isomer engages the serotonin transporter (SERT; Kᵢ = 203 nM) [1][2]. Medicinal chemistry programs targeting specific cation channels should therefore procure the meta-CF₃ phenoxypyridine building block to maintain the desired ion channel selectivity profile. The electron-withdrawing nature of the meta-CF₃ group also modulates the pKₐ of the pyridine nitrogen, affecting both binding interactions and developability parameters such as CYP450 inhibition potential and hERG liability—properties that differ from the unsubstituted and para-substituted variants.

Novel PPO Inhibitor Herbicide Discovery

Phenoxy-(trifluoromethyl)pyridine derivatives have demonstrated PPO inhibitory activity with IC₅₀ values (0.032–0.041 mg/L) comparable to or exceeding the commercial standard oxyfluorfen (IC₅₀ = 0.043 mg/L) [1][2]. Molecular docking studies reveal that the CF₃ group at the meta position forms a critical hydrogen bond with Arg-98 in the PPO active site, while the benzene ring engages in π-π stacking with Phe-392 [2]. Researchers designing new PPO inhibitors should specifically procure 2-{3-(trifluoromethyl)phenoxy}pyridine as the core scaffold rather than the unsubstituted or para-substituted analogs, which lack this binding interaction. Crop safety data indicate that optimized P2-series compounds can be used for weed control in rice, wheat, soybean, and corn [2].

Antifungal Scaffold Hopping from Natural Products

Phenoxytrifluoromethylpyridine derivatives, accessed through 2-{3-(trifluoromethyl)phenoxy}pyridine as a key intermediate, have shown broad-spectrum in vitro antifungal activity (EC₅₀ = 2.88–9.09 μg/mL) against Rhizoctonia solani and Colletotrichum musae, outperforming the benzyloxytrifluoromethylpyridine class [1]. The phenoxy linkage (Ar–O–Py) rather than the benzyloxy linkage (Ar–CH₂–O–Py) is essential for this activity advantage. Compound 17, a representative phenoxy derivative, also demonstrated a degradation half-life of 176.9 hours in banana matrix, suggesting suitable environmental stability for agricultural fungicide development [1]. Procurement of the phenoxy variant (rather than the benzyloxy variant) is essential for programs pursuing this scaffold-hopping strategy.

Application
Selection Property
Validation Focus
Herbicide synthesis (diflufenican, flufenazopyr)
Meta-CF3 phenoxy pyridine core
Synthetic route to pyridine-3-carboxylic acid
PPO inhibitor discovery
CF3-mediated PPO active-site binding
PPO enzyme inhibition assay
Ion channel research
Meta-CF3 isomer for distinct target engagement
Ion channel selectivity profiling
Antifungal lead optimization
Phenoxy-pyridine ether scaffold
Antifungal activity screening
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